molecular formula C17H26N4O5S B2519862 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide CAS No. 2034357-41-8

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2519862
CAS No.: 2034357-41-8
M. Wt: 398.48
InChI Key: ZNSORTWFMKWIHN-UHFFFAOYSA-N
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Description

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C17H26N4O5S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Pharmacology

N-substituted piperidine derivatives, closely related to the chemical structure of interest, have been explored for their binding affinity and activity at sigma receptors. These compounds, including ones with modifications on the piperidine ring, have shown significant sigma(1) ligand potency and selectivity, which could be utilized in tumor research and therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005). These findings open a useful perspective in understanding the role of sigma receptors in cancer and designing new therapeutic agents.

Corrosion Inhibition

Research on piperidine derivatives has also extended into the field of corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron surfaces (Kaya et al., 2016). These studies provide insights into designing more effective corrosion inhibitors for industrial applications, highlighting the significance of molecular structure on the efficiency of corrosion inhibition.

Cancer Research

The role of orexin-1 receptor mechanisms in compulsive food consumption was evaluated using a piperidine derivative, revealing its potential in treating eating disorders with a compulsive component (Piccoli et al., 2012). Such research underscores the broader therapeutic potential of piperidine derivatives beyond their primary pharmacological targets, including applications in cancer research where compulsive behaviors or appetites are factors.

Material Science

Piperidine derivatives have also been explored for their potential in material science, such as in the synthesis of new partially hydrogenated carbazoles (Gataullin et al., 2007). These compounds offer a promising avenue for developing new materials with unique electronic and optical properties, useful in various technological applications.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S/c1-20(2)27(24,25)21-10-8-13(9-11-21)12-18-16(22)17(23)19-14-6-4-5-7-15(14)26-3/h4-7,13H,8-12H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSORTWFMKWIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.